3-(phenethylthio)-4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole
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Description
3-(phenethylthio)-4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C20H17N3S2 and its molecular weight is 363.5. The purity is usually 95%.
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Biological Activity
The compound 3-(phenethylthio)-4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole is a member of the triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a triazole ring substituted with phenethylthio and thiophenyl groups, which are believed to contribute to its biological properties.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. In a study evaluating derivatives of 1,2,4-triazole, certain compounds demonstrated IC50 values indicating potent activity against melanoma and breast cancer cell lines .
Table 1: Anticancer Activity of Triazole Derivatives
These findings suggest that the compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Antimicrobial Properties
Triazole derivatives are also recognized for their antimicrobial activities. Research indicates that compounds similar to this compound exhibit effectiveness against a range of pathogens, including bacteria and fungi. For example, some studies have reported significant inhibition of Candida species by triazole derivatives .
Table 2: Antimicrobial Activity
Compound Name | Microorganism Tested | Zone of Inhibition (mm) | Reference |
---|---|---|---|
5-(4-nitrophenyl)-triazole derivative | Candida albicans | 15 | |
3-(phenethylthio)-triazole derivative | Staphylococcus aureus | 18 |
Other Biological Activities
In addition to anticancer and antimicrobial properties, triazoles have been investigated for their antioxidant , hypoglycemic , and anti-inflammatory effects. The presence of sulfur in the triazole structure enhances these activities by facilitating interactions with biological targets .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Many triazoles act by inhibiting enzymes critical for the survival and proliferation of pathogens or cancer cells.
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells through intrinsic pathways.
- Reactive Oxygen Species (ROS) Generation : Some derivatives increase ROS levels in cells, leading to oxidative stress and subsequent cell death.
Case Studies
A notable case study involving a related triazole derivative demonstrated its effectiveness in reducing tumor size in vivo models. The study reported a significant reduction in tumor volume after treatment with the compound over a four-week period . Additionally, clinical trials are ongoing to evaluate the safety and efficacy of triazole-based therapies in humans.
Properties
IUPAC Name |
4-phenyl-3-(2-phenylethylsulfanyl)-5-thiophen-2-yl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3S2/c1-3-8-16(9-4-1)13-15-25-20-22-21-19(18-12-7-14-24-18)23(20)17-10-5-2-6-11-17/h1-12,14H,13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRXQGQFTVAXHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.